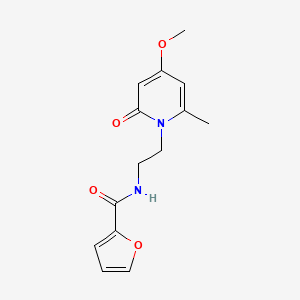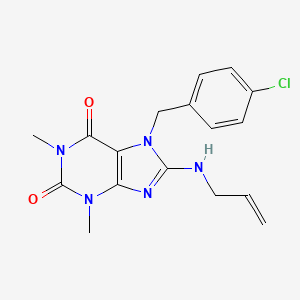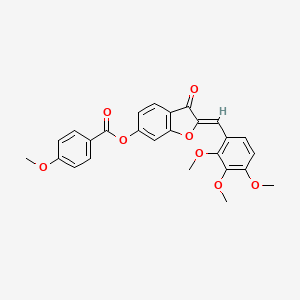![molecular formula C21H20ClN3O2 B2630173 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-69-6](/img/structure/B2630173.png)
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings has a chlorine atom attached (4-chlorophenyl), and the other has a methoxy group attached (4-methoxyphenyl). The molecule also contains an amide group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact method would depend on the starting materials chosen and the specific reactions used . Without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring, phenyl rings, and amide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could undergo hydrolysis, the chlorine atom could be substituted, and the methoxy group could be demethylated, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Synthesis and Characterization
Researchers have focused on synthesizing and characterizing derivatives related to the pyrazine and pyrrolopyrazine frameworks. These efforts include the creation of new compounds with potential biological activities. For example, studies have detailed the synthesis, characterization, and evaluation of cytotoxic activities of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against specific cancer cell lines, showcasing the compound's relevance in medicinal chemistry and drug discovery efforts (Hassan et al., 2014).
Antimicrobial and Antifungal Evaluation
Some studies have explored the antimicrobial and antifungal potentials of these derivatives. For instance, novel bis-α,β-unsaturated ketones and pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antimicrobial properties, highlighting their utility in developing new antimicrobial agents (Altalbawy, 2013).
Antitubercular and Antibacterial Activities
Derivatives have been designed, synthesized, and assessed for their antitubercular and antibacterial activities, indicating their potential use in treating bacterial and tuberculosis infections. One study demonstrated that certain pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives exhibit significant activity against tuberculosis and bacterial strains, offering a basis for further development of antibacterial and antitubercular agents (Bodige et al., 2019).
Antidepressant Activities
The compound and its derivatives have been investigated for their antidepressant activities, with some showing promise in preclinical models. This research avenue supports the exploration of new therapeutic options for depression based on the pyrazoline and related frameworks (Palaska et al., 2001).
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-27-18-10-8-17(9-11-18)23-21(26)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGQZONIAFRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)
![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)

![2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B2630098.png)
![4-({[(2-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2630099.png)




![4-(2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-3,4-dihydropyrazin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2630107.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630111.png)
![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)